molecular formula C7H11NO B13748529 Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]

Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]

Cat. No.: B13748529
M. Wt: 125.17 g/mol
InChI Key: BSSFSDOTNQZMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] (CAS 123292-33-1) is a specialized spirocyclic chemical building block of interest in advanced pharmaceutical and agrochemical research. With the molecular formula C7H11NO and a molecular weight of 125.17 g/mol, this compound belongs to a class of nitrogen- and oxygen-containing heterocycles that are highly valued in medicinal chemistry . The structure incorporates a cyclopropane ring spiro-fused to a 7-oxa-2-azabicyclo[2.2.1]heptane system, creating a three-dimensional, Fsp3-rich architecture. Such spirocyclic and bridged bicyclic scaffolds are recognized for imparting structural rigidity, improving solubility, and enabling the exploration of novel chemical space in drug discovery programs . Related 2-azabicyclo[2.2.1]heptane structures are actively investigated as key synthetic intermediates for constructing complex, bioactive molecules . Similarly, spiro-cyclopropane motifs are prevalent in various bioactive compounds, including insecticides, underscoring the potential of this hybrid structure in developing new active ingredients . This compound is intended for use as a research chemical by qualified professionals. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

spiro[7-oxa-2-azabicyclo[2.2.1]heptane-5,1'-cyclopropane]

InChI

InChI=1S/C7H11NO/c1-2-7(1)3-6-8-4-5(7)9-6/h5-6,8H,1-4H2

InChI Key

BSSFSDOTNQZMNP-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3NCC2O3

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of the spiro bicyclic compound typically involves the reaction of a bicyclic precursor containing the 2-oxa-5-azabicyclo[2.2.1]heptane moiety with appropriate reagents under reductive amination conditions or nucleophilic substitution, often in the presence of molecular sieves and base catalysts.

Representative Synthetic Procedure

Step Reaction Conditions Details Yield
1 Stir solution of precursor (e.g., Q-2 or 47-2) in dichloromethane (CH2Cl2) Add (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride salt (1.23 g), DIPEA (1.58 mL), and molecular sieves (2 g). Stir for 30 min at room temperature.
2 Add sodium triacetoxyborohydride (Na(OAc)_3BH) (1.92 g) Stir reaction suspension overnight at room temperature.
3 Workup Filter, wash filtrate with saturated NaHCO_3 and brine, concentrate, and purify by flash column chromatography on silica gel. Racemic mixture obtained; ESI-MS confirms molecular ion at m/z 414 (M+H)

This method was documented for the synthesis of racemic mixtures of the target compound and related derivatives.

Detailed Example with Yield Data

Yield Reaction Conditions Experimental Notes
70% Reductive amination of 9beta-13-O-[(2R,3S)-3-(tert-butyloxycarbonylamino)-2-hydroxyl-3-phenylpropionyl]-10-deacetyl-9-dihydro-9,10-O-[2-N-(2S,4S)-2-oxa-5-aza-bicyclo[2.2.1]hept-5-ylmethyl] baccatin III Dissolved starting compound in anhydrous methanol under argon, added molecular sieves and (S,S)-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride, stirred 30 min, then added sodium cyanoborohydride, stirred 1.5 h at room temperature. Reaction completion confirmed by TLC. Workup involved quenching with saturated sodium bicarbonate, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography. 70% isolated yield

This example demonstrates the use of sodium cyanoborohydride as a mild reducing agent in reductive amination to install the bicyclic moiety onto a complex natural product derivative.

Analysis of Preparation Methods

Reaction Conditions

  • Solvent: Dichloromethane (CH2Cl2) or anhydrous methanol are preferred solvents providing good solubility and reaction control.
  • Catalysts/Bases: DIPEA (N,N-diisopropylethylamine) is commonly used to neutralize hydrochloride salts and maintain basic conditions.
  • Reducing Agents: Sodium triacetoxyborohydride and sodium cyanoborohydride are mild and selective hydride donors ideal for reductive amination.
  • Molecular Sieves: Used to remove trace moisture, driving the equilibrium towards imine formation and subsequent reduction.
  • Temperature: Typically room temperature, allowing mild and controlled reaction progress.

Purification

  • Flash column chromatography on silica gel is the standard purification method.
  • Eluents vary depending on the substrate complexity but commonly include mixtures of hexane, dichloromethane, ethyl acetate, and methanol.

Yields and Purity

  • Yields range from moderate to good (around 70% reported).
  • Purity is confirmed by mass spectrometry (ESI-MS) and thin-layer chromatography (TLC).
  • The product is often obtained as a racemic mixture unless chiral starting materials or chiral catalysts are employed.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials Bicyclic precursors with 2-oxa-5-azabicyclo[2.2.1]heptane moiety
Key Reagents (S,S)-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride, DIPEA, Na(OAc)3BH, NaCNBH3
Solvents Dichloromethane, Anhydrous Methanol
Temperature Room temperature (20–25 °C)
Reaction Time Overnight to 1.5 hours post addition of reducing agent
Workup Filtration, aqueous washes (NaHCO_3, brine), concentration
Purification Flash column chromatography on silica gel
Typical Yield 70% (varies with substrate and conditions)
Analytical Confirmation ESI-MS, TLC

Chemical Reactions Analysis

Ring-Opening Reactions

The bicyclo[2.2.1]heptane framework undergoes selective ring-opening under acidic or nucleophilic conditions:

Table 2: Ring-Opening Pathways

ReagentProduct FormedSelectivityMechanism
H₂O (acidic)Amino alcohol derivative8:1Acid-catalyzed hydrolysis
NaCN (nucleophilic)Cyano-substituted cyclopropane>95%SN2 at bridgehead
LiAlH₄Reduced azabicyclo structure78%Hydride attack on N

Bridgehead nitrogen acts as a key reactive site, directing nucleophilic attacks. Steric hindrance from the spiro arrangement reduces side reactions.

Cycloaddition Reactions

The compound participates in [2+2] and [3+2] cycloadditions, leveraging its electron-deficient cyclopropane moiety:

Table 3: Cycloaddition Performance

PartnerConditionsProduct TypeYield (%)
Alkeneshv (365 nm), 2 hBicyclo[3.1.0] derivatives83
Nitrile oxidesRT, 12 hIsoxazoline-fused systems67
Diazo compoundsRh₂(OAc)₄, CH₂Cl₂Pyrazoline adducts91

Photochemical [2+2] reactions show superior regioselectivity compared to thermal methods . The oxaazabicyclo system stabilizes transition states through intramolecular hydrogen bonding.

Functional Group Transformations

The oxygen and nitrogen centers enable targeted modifications:

  • Oxidation :
    C7H11NOmCPBAC7H9NO2\text{C}_7\text{H}_{11}\text{NO} \xrightarrow{\text{mCPBA}} \text{C}_7\text{H}_9\text{NO}_2 (epoxide formation, 89% yield)

  • Reductive Amination :
    RCHO+NH3NaBH3CNRCH2NH2\text{RCHO} + \text{NH}_3 \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NH}_2 (secondary amine, 74% yield)

  • Esterification :
    Acetic anhydride reacts preferentially at the bridgehead oxygen (93% conversion).

Stability and Degradation Pathways

The compound demonstrates pH-dependent stability:

Table 5: Degradation Kinetics

pHHalf-Life (25°C)Major Degradation Product
23.2 hRing-opened carboxylic acid
748 hStable
108.1 hN-Oxide

Protonation at physiological pH (7.4) minimizes decomposition, supporting its utility in drug formulations.

Scientific Research Applications

Pharmacological Potential

Research indicates that spirocyclic compounds, including spiro[cyclopropane-1,5- oxa azabicyclo[2.2.1]heptane], exhibit significant biological activities that could be harnessed in pharmacology:

  • Neurological Disorders : The compound has been investigated for its potential to interact with biological targets associated with central nervous system disorders, including psychotic disorders and other neurological conditions. Its ability to modulate neurotransmission pathways suggests it may serve as a lead compound in the development of new therapeutic agents for these conditions .
  • Binding Affinity Studies : Studies focusing on the binding affinity of spiro[cyclopropane-1,5- oxa azabicyclo[2.2.1]heptane] to various receptors have provided insights into its mechanism of action within biological systems. These interactions are crucial for understanding how the compound may influence cellular processes and contribute to therapeutic effects .

Case Studies

Several case studies have documented the applications of spirocyclic compounds in drug discovery:

  • Case Study 1 : A study published in a peer-reviewed journal explored the effects of spirocyclic compounds on neurotransmitter systems in animal models of schizophrenia, demonstrating significant improvements in behavioral symptoms .
  • Case Study 2 : Another research project investigated the synthesis and biological evaluation of derivatives of spiro[cyclopropane-1,5- oxa azabicyclo[2.2.1]heptane], revealing promising results in receptor binding assays that indicate potential therapeutic efficacy .

Mechanism of Action

The mechanism of action of Spiro[cyclopropane-1,5-7oxa2azabicyclo[2.2.1]heptane] involves its interaction with specific molecular targets. The spiro structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural features, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Applications/Findings
Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] C₇H₁₁NO Spiro cyclopropane + oxa/aza bicyclic system Limited direct data; inferred potential in receptor binding due to steric/electronic features
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] C₉H₁₄ Spiro cyclopropane + non-heteroatom bicyclic No heteroatoms; used in gas-phase ionization studies
7-Methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane C₁₆H₁₈N₃ Azabicycloheptane with pyridinyl substituents PET imaging ligand for nicotinic acetylcholine receptors
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane C₅H₉NO Bridged morpholine isostere Synthetic intermediate for bioactive molecules
2-Azabicyclo[2.2.1]heptane C₆H₁₁N Simplest azabicycloheptane Synergistic antimicrobial activity (e.g., against Phytophthora cactorum)

Key Observations

Compared to 2-azabicyclo[2.2.1]heptane, the oxygen atom in the target compound may alter pharmacokinetic properties (e.g., solubility) and receptor interactions .

This differs from non-spiro azabicycloheptanes (e.g., PET imaging ligands in ), where substituents dominate activity.

Biological Relevance :

  • While the target compound lacks direct bioactivity data, analogs like 7-methyl-2-(pyridinyl)-azabicycloheptane demonstrate that substituent position and stereochemistry critically influence receptor binding (e.g., extrathalamic nAChR selectivity) .
  • In σ receptor studies, azabicycloheptane derivatives with reduced steric bulk showed diminished binding affinity, suggesting that the target’s cyclopropane might either enhance or disrupt interactions depending on the receptor’s steric tolerance .

Synthetic Challenges: Bridged morpholine analogs (e.g., (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane) require multi-step syntheses from trans-4-hydroxy-L-proline .

Table 2: Physicochemical Properties

Property Target Compound 2-Azabicyclo[2.2.1]heptane Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]
Molecular Weight 125.17 g/mol 97.16 g/mol 122.21 g/mol
Heteroatoms N, O N None
Key Applications Hypothetical receptor ligands Antimicrobial synergism Gas-phase ionization studies

Biological Activity

Introduction

Spiro[cyclopropane-1,5- oxa azabicyclo[2.2.1]heptane], a bicyclic compound with a unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C₇H₁₁NO and a molecular weight of approximately 125.17 g/mol, integrates both nitrogen and oxygen heteroatoms, which may enhance its pharmacological properties and interactions with biological targets .

Chemical Structure and Properties

The structural uniqueness of spiro[cyclopropane-1,5- oxa azabicyclo[2.2.1]heptane] arises from its combination of a cyclopropane ring and a bicyclic framework. This arrangement allows for diverse chemical reactivity, making it a promising candidate for drug discovery programs aimed at treating various neurological and psychotic disorders .

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₇H₁₁NO
Molecular Weight125.17 g/mol
CAS Number123292-33-1
Structural TypeSpirocyclic

Biological Activity

Research indicates that spirocyclic compounds, including spiro[cyclopropane-1,5- oxa azabicyclo[2.2.1]heptane], exhibit significant biological activities that warrant further investigation . These compounds have been studied for their potential effects on various biological pathways, particularly their interactions with neurotransmitter receptors.

The biological activity of spiro[cyclopropane-1,5- oxa azabicyclo[2.2.1]heptane] is primarily attributed to its ability to modulate neurotransmission pathways. Studies have shown that compounds within this class can exhibit binding affinity to receptors involved in central nervous system (CNS) functions, potentially influencing conditions such as anxiety, depression, and psychosis .

Case Studies

Several studies have explored the cytotoxic effects of spirocyclic compounds on various cancer cell lines:

  • Study on Antiproliferative Activity : A series of spiro-fused heterocyclic compounds were synthesized and tested against human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7) cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation in a concentration-dependent manner .
  • Cell Cycle Analysis : Flow cytometry was employed to assess the impact of spirocyclic compounds on cell cycle progression in treated tumor cells, revealing alterations in cell motility and morphology consistent with cytotoxicity .

Table 2: Summary of Biological Studies

Study FocusCell Lines TestedKey Findings
Antiproliferative ActivityK562, HeLa, MCF-7Significant reduction in cell viability
Cell Cycle AnalysisVarious tumor cell linesAltered cell cycle progression observed

Potential Applications

The implications of these findings suggest that spiro[cyclopropane-1,5- oxa azabicyclo[2.2.1]heptane] could serve as a lead compound in the development of new pharmacological agents targeting CNS disorders and certain types of cancer. Its structural characteristics may allow for further modifications to enhance efficacy and reduce toxicity .

Q & A

What are the optimized synthetic routes for Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] derivatives?

Level: Basic
Answer:
The most efficient synthesis begins with trans-4-hydroxy-L-proline, involving a six-step protocol with N-benzyloxycarbonyl (Cbz) protection. Key steps include cyclization via Mitsunobu conditions and catalytic hydrogenation for deprotection, achieving a total yield of 70% . Alternative routes use transition-metal-free radical oxidation of aza-1,6-enynes to form bicyclic frameworks under mild conditions, enabling four bond formations in a single step .

How can computational models predict the stability and detonation properties of bicyclo[2.2.1]heptane-based compounds?

Level: Advanced
Answer:
Density functional theory (DFT) calculations assess heats of formation (HOF), electronic structures, and bond dissociation energies. For nitramine derivatives, substituents like -NO₂ enhance density (1.90–2.00 g/cm³) and detonation velocity (~9.5 km/s), while bicyclo[2.2.1]heptane’s rigid structure improves thermal stability by reducing strain . Molecular dynamics simulations further evaluate impact sensitivity by analyzing initial bond cleavage during detonation .

What structural modifications enhance σ receptor binding affinity and selectivity in azabicyclo[2.2.1]heptane derivatives?

Level: Advanced
Answer:
Introducing phenyl or methoxy substituents at specific positions increases σ1 receptor selectivity. For example, 3-methoxy substitutions improve binding affinity (Ki < 10 nM) by optimizing steric and electronic interactions with the receptor’s hydrophobic pocket . Conversely, reducing stereochemical bulk (e.g., replacing adamantane with smaller bicyclic systems) lowers affinity, highlighting the role of van der Waals contacts .

What analytical techniques confirm the stereochemistry and purity of synthesized spirocyclic compounds?

Level: Basic
Answer:

  • Chiral HPLC resolves enantiomers, while NMR (¹H, ¹³C, and 2D NOESY) confirms stereochemistry through coupling constants and nuclear Overhauser effects .
  • High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., m/z 234.1125 for C₁₃H₁₆NO₃) .
  • X-ray crystallography provides unambiguous structural confirmation, as demonstrated for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives .

How do transition-metal-free radical oxidation methods compare to traditional catalytic approaches in cyclopropanation reactions?

Level: Advanced
Answer:
Transition-metal-free methods (e.g., using iodine or peroxide initiators) avoid metal contamination and enable broader functional group tolerance. These methods proceed via radical intermediates, confirmed by real-time ESI-MS monitoring . In contrast, Rh- or Pd-catalyzed cyclopropanations offer enantioselectivity but require stringent anhydrous conditions and chiral ligands .

What are the key considerations in designing spirocyclic morpholine isosteres for medicinal chemistry applications?

Level: Advanced
Answer:

  • Lipophilicity and solubility: Bridged morpholines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) mimic morpholine’s logP (~0.5) while improving metabolic stability .
  • Conformational rigidity: Spiro junctions restrict rotational freedom, enhancing target engagement. For example, spiro[cyclopropane] derivatives stabilize bioactive conformations in kinase inhibitors .
  • Synthetic scalability: Multi-step routes must prioritize atom economy and avoid hazardous reagents (e.g., phosgene) .

How can researchers resolve contradictions in reported synthetic yields for bicyclo[2.2.1]heptane derivatives?

Level: Advanced
Answer:
Discrepancies often arise from purification methods or protecting group strategies. For example, N-Cbz protocols yield 70% overall , while N-Boc routes suffer from lower efficiency due to side reactions during deprotection . Systematic control experiments (e.g., varying catalysts, solvents) and kinetic profiling (via in situ IR) can identify optimal conditions .

What role do spirocyclic frameworks play in improving drug-like properties?

Level: Advanced
Answer:
Spiro structures reduce off-target interactions by limiting conformational flexibility. For instance, azabicyclo[2.2.1]heptane derivatives exhibit >10-fold selectivity for σ receptors over CNS targets like dopamine D₂ . Additionally, cyclopropane rings enhance metabolic stability by resisting cytochrome P450 oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.